molecular formula C25H19ClN4O2 B11990658 2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-7-(4-methoxyphenyl)-6-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11990658
M. Wt: 442.9 g/mol
InChI Key: GALHNWJWOBFTGP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-CHLORO-6-PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)PHENYL METHYL ETHER involves multiple steps, including the formation of the chromeno and triazolo rings. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-CHLORO-6-PHENYL-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This action can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and biological activities

Properties

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

4-chloro-11-(4-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19ClN4O2/c1-31-18-10-7-15(8-11-18)23-21-22(29-25-27-14-28-30(23)25)19-13-17(26)9-12-20(19)32-24(21)16-5-3-2-4-6-16/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

GALHNWJWOBFTGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5)NC6=NC=NN26

Origin of Product

United States

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